2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
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Overview
Description
2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is a chemical compound with the molecular formula C12H14F3N3O2 It is known for its unique structural features, which include a piperazine ring substituted with a nitro group and a trifluoromethyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 2-methyl-4-(trifluoromethyl)aniline to form the nitro derivative, which is then reacted with piperazine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Reduction: Reduction of the nitro group can yield 2-Methyl-1-[2-amino-4-(trifluoromethyl)phenyl]piperazine.
Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets. The nitro group and trifluoromethyl group can influence the compound’s binding affinity to enzymes or receptors, affecting their activity. The piperazine ring can also play a role in the compound’s overall conformation and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-2-nitro-4-(trifluoromethyl)benzene
- 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)-benzene
- 1-Bromomethyl-4-(2,2,2-trifluoroethyl)benzene
Uniqueness
2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is unique due to the presence of both a nitro group and a trifluoromethyl group on the phenyl ring, combined with a piperazine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
2-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O2/c1-8-7-16-4-5-17(8)10-3-2-9(12(13,14)15)6-11(10)18(19)20/h2-3,6,8,16H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTLQKIBXQWWNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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